2-Bromo-5-isopropoxybenzoic acid 2-Bromo-5-isopropoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 210489-40-0
VCID: VC7958197
InChI: InChI=1S/C10H11BrO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
SMILES: CC(C)OC1=CC(=C(C=C1)Br)C(=O)O
Molecular Formula: C10H11BrO3
Molecular Weight: 259.1 g/mol

2-Bromo-5-isopropoxybenzoic acid

CAS No.: 210489-40-0

Cat. No.: VC7958197

Molecular Formula: C10H11BrO3

Molecular Weight: 259.1 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-isopropoxybenzoic acid - 210489-40-0

Specification

CAS No. 210489-40-0
Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
IUPAC Name 2-bromo-5-propan-2-yloxybenzoic acid
Standard InChI InChI=1S/C10H11BrO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Standard InChI Key NMNBSLCYSZFEIQ-UHFFFAOYSA-N
SMILES CC(C)OC1=CC(=C(C=C1)Br)C(=O)O
Canonical SMILES CC(C)OC1=CC(=C(C=C1)Br)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2-Bromo-5-isopropoxybenzoic acid has the molecular formula C₁₀H₁₁BrO₃ and a molar mass of 259.1 g/mol . Its structure consists of a benzoic acid backbone substituted with a bromine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position (Figure 1). The isopropoxy group introduces steric bulk and electron-donating effects, which may influence reactivity compared to analogs with smaller substituents like methyl or halogens.

Table 1: Comparative Data for Brominated Benzoic Acid Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Substituents
2-Bromo-5-isopropoxybenzoic acid210489-40-0C₁₀H₁₁BrO₃259.1-Br (2), -OCH(CH₃)₂ (5)
2-Bromo-5-methylbenzoic acid6967-82-4C₈H₇BrO₂215.05-Br (2), -CH₃ (5)
2-Bromo-5-(trifluoromethyl)benzoic acid1483-56-3C₈H₄BrF₃O₂269.01-Br (2), -CF₃ (5)

Synthesis and Industrial Scalability

StepReaction TypeReagents/ConditionsIntermediate
1EtherificationIsopropanol, K₂CO₃, DMF, 80°C5-isopropoxybenzoic acid
2BrominationNBS, AIBN, CCl₄, reflux2-bromo-5-isopropoxybenzoic acid
3PurificationRecrystallization (EtOH/H₂O)Final product

Challenges in Scale-Up

Industrial-scale production of such compounds often faces hurdles like regioselectivity in bromination and purification of sterically hindered intermediates. For example, in the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, bromination with NBS at 0–5°C minimized dibromo impurities . Similar temperature control may be critical for 2-bromo-5-isopropoxybenzoic acid to avoid polybrominated byproducts.

Physicochemical Properties

Solubility and Stability

The isopropoxy group enhances lipophilicity compared to hydroxyl or methyl substituents, likely reducing aqueous solubility. Based on analogs:

  • 2-Bromo-5-methylbenzoic acid: Soluble in organic solvents (THF, DMSO), slightly soluble in water .

  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Stable under acidic conditions but prone to decarboxylation at high temperatures .

These trends suggest that 2-bromo-5-isopropoxybenzoic acid is stable in organic solvents but may require stabilization (e.g., low-temperature storage) to prevent degradation.

Melting Point and Crystallinity

While experimental data is absent, the melting point of 2-bromo-5-isopropoxybenzoic acid is expected to be higher than that of 2-bromo-5-methylbenzoic acid (138°C) due to increased molecular symmetry from the isopropoxy group. Crystallinity could be optimized via solvent systems like acetonitrile or ethyl acetate, as demonstrated for related compounds .

Applications and Research Directions

Pharmaceutical Intermediates

Brominated benzoic acids are key intermediates in drug synthesis. For instance, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is used in sodium-glucose cotransporter-2 (SGLT2) inhibitors for diabetes therapy . The isopropoxy group in 2-bromo-5-isopropoxybenzoic acid could serve as a metabolic stability enhancer in prodrug designs, leveraging its steric bulk to resist enzymatic hydrolysis.

Material Science

The electron-withdrawing bromine and electron-donating isopropoxy group create a push-pull electronic structure, potentially useful in organic semiconductors or ligands for catalytic systems. Further studies are needed to explore these applications.

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